3-Ethyl-4-(1-hydroxyethyl)benzonitrile

説明

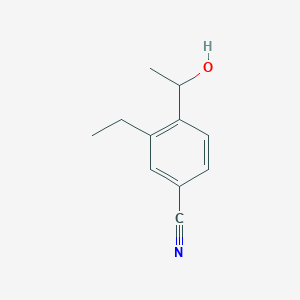

3-Ethyl-4-(1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethyl group at the benzene ring’s position 3 and a 1-hydroxyethyl (-CH(OH)CH₃) group at position 4.

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

3-ethyl-4-(1-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3 |

InChIキー |

PQYHWCQMODJHEO-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC(=C1)C#N)C(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .

化学反応の分析

Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.

Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

作用機序

The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between 3-Ethyl-4-(1-hydroxyethyl)benzonitrile and related compounds:

Key Observations:

- Substituent Effects: The 1-hydroxyethyl group in the target compound introduces steric bulk and hydrogen-bonding capability compared to simpler analogs like 3-Ethyl-4-hydroxy-5-Methylbenzonitrile. This may enhance solubility in polar solvents but reduce thermal stability relative to non-hydroxylated derivatives.

- Molecular Weight: The target compound’s higher molecular weight (175.22 vs.

Nonlinear Optical Properties

The oxazole derivative, 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, exhibits a high βHRS value (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to its extended π-conjugated system . However, the ethyl group could stabilize the aromatic ring, offering a balance between electron donation and steric hindrance.

Stability and Volatility

Benzonitrile’s low boiling point (191°C) correlates with reliable aging profiles in analytical studies, whereas high-BP compounds like pyrene (393°C) show poor reproducibility . The target compound’s predicted higher BP (due to substituents) may reduce volatility, enhancing stability in storage but complicating purification via distillation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。